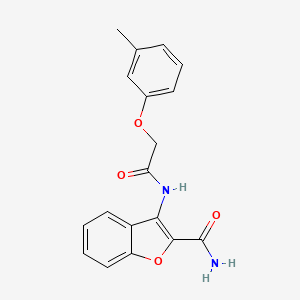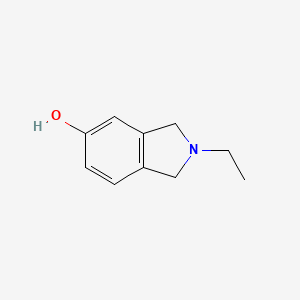
2-Ethylisoindolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethylisoindolin-5-ol” is a derivative of Isoindolin-5-ol . Isoindolin-5-ol hydrochloride has a molecular weight of 171.63 .
Synthesis Analysis
The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines . Another method for the synthesis of isoindoline derivatives involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step .
Molecular Structure Analysis
The molecular structure of “2-Ethylisoindolin-5-ol” can be analyzed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .
Chemical Reactions Analysis
The chemical reactions involving “2-Ethylisoindolin-5-ol” can be analyzed using electroanalytical tools . These tools can be used to investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethylisoindolin-5-ol” can be analyzed using various techniques . These techniques can be used to screen these material properties in high throughput .
Aplicaciones Científicas De Investigación
EPR Oximetry Probes
Isoindoline nitroxides, closely related to the structural motif of "2-Ethylisoindolin-5-ol", have been evaluated for their potential as Electron Paramagnetic Resonance (EPR) oximetry probes. These compounds exhibit low cytotoxicity, moderate rates of biological reduction, and favorable EPR characteristics, making them potentially useful for viable biological systems (Khan et al., 2011).
Organic Synthesis
In organic chemistry, 2-alkynylbenzamides, which share a similar structural framework with "2-Ethylisoindolin-5-ol", have been utilized in PdI2-catalyzed oxidative carbonylation reactions to form functionalized isoindolinone derivatives. This demonstrates the versatility of isoindolinone structures in synthetic chemistry for creating complex molecules (Mancuso et al., 2014).
Biocompatible Polymers
The study of 2-methacryloyloxyethyl phosphorylcholine (MPC) and its copolymers, which may include functionalities related to "2-Ethylisoindolin-5-ol", focuses on their application in creating biocompatible materials. These copolymers have shown clinically proven benefits in various biomedical applications, illustrating the potential of isoindolinone structures in biocompatible material science (Ma et al., 2003).
Hydrodynamic and Light Scattering Studies
Poly(2-oxazoline)s, which could be considered in the broader family of compounds related to "2-Ethylisoindolin-5-ol", have been explored as alternatives to poly(ethylene glycol) for pharmaceutical and biomedical applications. Their hydrodynamic properties and behavior in solution have been critically examined, suggesting their potential as biocompatible polymers (Grube et al., 2018).
Melatonin Receptor Agonists and Antagonists
Research into 6H-isoindolo[2,1-a]indoles and related compounds, which share structural motifs with "2-Ethylisoindolin-5-ol", has led to the development of melatonin agonists and antagonists. These compounds have been designed to investigate the nature of the binding site of the melatonin receptor, highlighting the therapeutic potential of isoindolinone derivatives in neuropharmacology (Faust et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
2-ethyl-1,3-dihydroisoindol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-11-6-8-3-4-10(12)5-9(8)7-11/h3-5,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCMVGGHIJXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylisoindolin-5-ol | |
CAS RN |
500881-10-7 |
Source


|
| Record name | 2-ethyl-2,3-dihydro-1H-isoindol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832983.png)
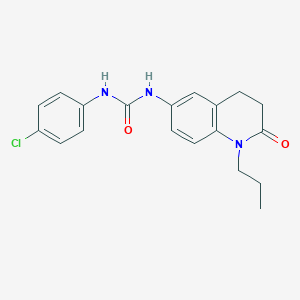
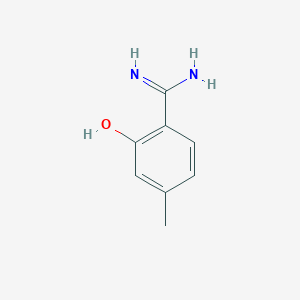
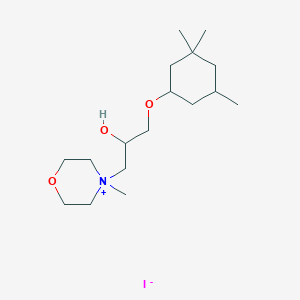

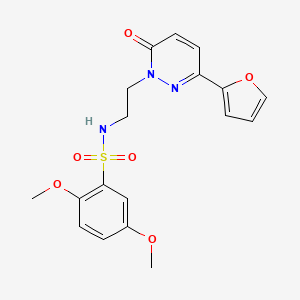
![4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2832994.png)
![Tert-butyl N-[(2R,3R)-2-methyl-1-[2-[methyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]carbamate](/img/structure/B2832997.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2832998.png)

![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)
